molecular formula C26H26N4O6 B2582602 ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534567-13-0

ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2582602
CAS No.: 534567-13-0
M. Wt: 490.516
InChI Key: DRUDEJBADSRKLO-NFFVHWSESA-N
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Description

Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by:

  • A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, providing rigidity and planar geometry.
  • A 3,5-dimethoxybenzoyl substituent at position 6, contributing electron-donating methoxy groups.
  • An isopropyl (propan-2-yl) group at position 7, introducing steric bulk.
  • An ethyl ester at position 5, influencing solubility and hydrolysis kinetics.

Properties

IUPAC Name

ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6/c1-6-36-26(33)20-14-19-22(27-21-9-7-8-10-29(21)25(19)32)30(15(2)3)23(20)28-24(31)16-11-17(34-4)13-18(12-16)35-5/h7-15H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUDEJBADSRKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)OC)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

Ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (Substituents) Benzoyl Group (Position 6) 7-Position Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Complexity
Target (3,5-dimethoxy, isopropyl) 3,5-OCH₃ Propan-2-yl ~474* ~3.0† 6 6 ~1080
Ethyl 6-(3,5-dimethylbenzoyl)-... [] 3,5-CH₃ Propyl 458.5 3.7 5 6 1070
Ethyl 7-(3-methoxypropyl)-... [] 3-CH₃ 3-Methoxypropyl 474.5 2.7 6 8 1080
Ethyl 6-(3-fluorobenzoyl)-... [] 3-F Propan-2-yl ~472‡ ~3.2† 5 6 ~1070

*Estimated based on analogs. †Predicted based on substituent effects. ‡Calculated from molecular formula.

Key Observations:

Benzoyl Substituent Effects: 3,5-Dimethoxy (target): Enhances polarity and hydrogen-bonding capacity compared to 3,5-dimethyl (), reducing logP (3.0 vs. 3.7) .

3-Methoxypropyl (): Adds flexibility (8 rotatable bonds) and ether oxygen, lowering logP (2.7) despite increased molecular weight .

Hydrogen Bonding and Solubility :

  • The target compound’s 6 hydrogen bond acceptors (vs. 5 in and ) suggest higher solubility in polar solvents, critical for bioavailability .

Research Findings and Implications

Structural Analysis and Crystallography

  • The tricyclic core’s rigidity facilitates crystallographic studies.
  • Hydrogen-bonding patterns (e.g., methoxy-oxygen interactions) likely follow Etter’s rules, forming predictable supramolecular architectures .

Biological Activity

The compound ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic molecule belonging to the class of triazine derivatives. Triazine compounds have been extensively studied for their diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H28N4O5C_{23}H_{28}N_4O_5 with a molecular weight of approximately 432.50 g/mol. The compound features a triazine core structure that is known for its ability to interact with biological macromolecules.

Anticancer Activity

Numerous studies have demonstrated the potential of triazine derivatives as anticancer agents. For instance:

  • Cytotoxicity Studies : The compound showed significant cytotoxic effects against various cancer cell lines including MDA-MB231 (breast cancer) and HeLa (cervical cancer). IC50 values (the concentration required to inhibit cell growth by 50%) were reported at 15.83 µM and 2.21 µM respectively for these lines .
  • Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the inhibition of topoisomerases and tyrosine kinases, which are crucial for DNA replication and cell signaling pathways in cancer cells .

Antimicrobial Activity

Triazine derivatives have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that compounds similar to ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related triazine compounds against pathogens like Escherichia coli and Staphylococcus aureus were reported to be as low as 0.28 μM, indicating strong antimicrobial potential .

Structure-Bioactivity Relationship

The biological activity of triazine derivatives often correlates with their structural features:

Structural FeatureBiological Activity
Dimethoxy groupsIncreased anticancer potency
Triazine coreEssential for bioactivity
Carboxylate moietyEnhances solubility

This table summarizes how specific structural components contribute to the overall biological efficacy of these compounds.

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of various triazine derivatives, ethyl 6-(3,5-dimethoxybenzoyl)imino was highlighted for its potent activity against the HT-29 colon cancer cell line with an IC50 value of 4.91 µg/mL. This study demonstrated that modifications in the benzoyl substituent significantly impacted cytotoxicity levels .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazine derivatives against resistant strains of bacteria. The compound displayed promising results with MIC values comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

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